(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate involves several key steps, starting from readily available materials. For instance, a practical and scalable synthesis of a closely related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was achieved through an efficient one-pot, two-step telescoped sequence, highlighting the versatility of similar structures in synthesis processes (Li et al., 2012). This method underscores the compound's synthetic accessibility and its adaptability in the development of pharmaceuticals.
Molecular Structure Analysis
The molecular structure of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate and related compounds exhibits significant stereochemical and conformational attributes. For example, the structure of a related compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}carbamate, was determined, showcasing the detailed stereochemistry and the presence of intramolecular hydrogen bonds (Weber et al., 1995). These structural features are crucial for the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, leveraging its functional groups for further transformation. An efficient method for synthesizing a highly functionalized 2-pyrrolidinone, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, from starting materials demonstrates the compound’s versatility in accessing novel chemical structures (Sasaki et al., 2020). This reactivity is pivotal for the development of new therapeutic agents.
Physical Properties Analysis
The physical properties of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are essential for determining the compound's suitability in various applications, including its handling, storage, and application in synthesis reactions. While specific data on this compound was not directly found, related research provides valuable insights into handling similar compounds under laboratory and industrial conditions.
Chemical Properties Analysis
The chemical properties of (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate, including reactivity with different chemical agents and stability under various conditions, are critical for its application in synthesis. Studies on related compounds provide insights into the reactivity patterns and stability profiles, essential for designing synthesis pathways and predicting reaction outcomes (Ghosh et al., 2017).
Scientific Research Applications
Photocatalyzed Amination
A study demonstrates the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, an amidyl-radical precursor, in a photoredox-catalyzed amination process. This process is pivotal for synthesizing 3-aminochromones under mild conditions, further enabling the construction of diverse amino pyrimidines and expanding the application scope of photocatalyzed protocols (Wang et al., 2022).
Crystallographic Analysis
Another research focused on the crystal structure of an all-cis trisubstituted pyrrolidin-2-one derivative, illustrating the significance of intramolecular hydrogen bonding for molecular stability and providing insights into the spatial arrangement of such compounds (Weber et al., 1995).
Chemical Synthesis Efficiency
A publication highlighted an efficient synthesis method for tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, focusing on a chiral inversion key step. This method offers simplicity, cost efficiency, and high yield, showcasing advancements in the preparation of such carbamates for industrial applications (Li et al., 2015).
Supramolecular Chemistry
Research into tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine derivative revealed their role in forming bifurcated hydrogen and halogen bonds. This study enriches understanding of supramolecular interactions involving carbonyl groups, impacting molecular assembly and design (Baillargeon et al., 2017).
Asymmetric Synthesis
Another significant application is the enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate. This compound serves as a precursor for potent β-secretase inhibitors, highlighting the importance of stereocontrolled synthesis in drug discovery (Ghosh et al., 2017).
Safety And Hazards
The compound has a GHS07 signal word of “Warning”. The hazard statements associated with it are H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWCHAUBYVZILO-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444342 | |
Record name | tert-Butyl [(3S)-2-oxopyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate | |
CAS RN |
92235-34-2 | |
Record name | tert-Butyl [(3S)-2-oxopyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-Boc-3-amino-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.